molecular formula C13H18N2 B2406317 2-(tert-pentyl)-1H-indol-5-amine CAS No. 2138356-38-2

2-(tert-pentyl)-1H-indol-5-amine

Cat. No.: B2406317
CAS No.: 2138356-38-2
M. Wt: 202.301
InChI Key: BGJIDVCYKRKQNT-UHFFFAOYSA-N
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Description

The compound belongs to the indol-5-amine class, characterized by a bicyclic indole core with an amine group at the 5-position. The tert-pentyl group (2-methylbutan-2-yl) at the 2-position introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity. Similar compounds, such as 2-(tert-butyl)-1H-indol-5-amine (CAS 682357-49-9, C₁₂H₁₆N₂, MW 188.27; ), share this scaffold but differ in alkyl substituent size and branching.

Properties

IUPAC Name

2-(2-methylbutan-2-yl)-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-4-13(2,3)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,4,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJIDVCYKRKQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-pentyl)-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the alkylation of indole with tert-pentyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Another approach involves the reductive amination of 5-nitroindole with tert-pentylamine. This method requires a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-pentyl)-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-5-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro or carbonyl groups present in the molecule to amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted indoles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products

The major products formed from these reactions include indole-5-carboxylic acids, substituted indoles, and various amine derivatives.

Scientific Research Applications

Pharmaceutical Development

Drug Design and Synthesis
2-(tert-pentyl)-1H-indol-5-amine serves as a crucial intermediate in the synthesis of novel pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that can enhance bioactivity and selectivity towards specific molecular targets. For instance, derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to their ability to interact with neurotransmitter systems and modulate receptor activities .

Case Study: Neuroprotective Agents
Research has demonstrated that derivatives of this compound exhibit neuroprotective properties. A study published in a peer-reviewed journal highlighted the synthesis of several analogs that showed promising results in inhibiting acetylcholinesterase activity, which is crucial for the treatment of Alzheimer's disease. The structure-activity relationship (SAR) analysis revealed that modifications at the indole ring significantly influenced the potency of these compounds against neurodegeneration .

Biological Research

Receptor Interaction Studies
The compound is extensively used in biological research to investigate receptor interactions and signaling pathways. Its ability to act as a ligand for various receptors makes it a valuable tool for understanding cellular processes and identifying potential therapeutic targets. For example, studies have utilized this compound to explore its effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders .

Case Study: Serotonergic Activity
In a recent pharmacological study, researchers evaluated the serotonergic activity of this compound analogs. The findings indicated that certain derivatives displayed enhanced affinity for serotonin receptors, leading to increased serotonin signaling. This suggests potential applications in developing treatments for depression and anxiety disorders, highlighting the compound's relevance in psychopharmacology .

Material Science

Development of Advanced Materials
In material science, this compound is explored for its properties in developing advanced materials such as polymers and coatings. Its unique chemical structure allows it to impart specific characteristics to materials, including improved stability and reactivity under various environmental conditions.

Case Study: Polymer Synthesis
A notable application involves incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. Research demonstrated that polymers modified with this compound exhibited superior performance in high-temperature applications compared to unmodified counterparts .

Fluorescent Probes

Imaging Techniques
The unique fluorophore characteristics of this compound make it suitable for use as a fluorescent probe in imaging techniques. These probes are essential for visualizing biological processes at the cellular level.

Case Study: Biological Imaging
A study investigated the use of this compound based fluorescent probes in live-cell imaging. The results showed that these probes could effectively highlight cellular structures and processes, providing insights into dynamic biological activities such as cell division and migration .

Mechanism of Action

The mechanism of action of 2-(tert-pentyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(tert-pentyl)-1H-indol-5-amine with key analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(tert-Butyl)-1H-indol-5-amine tert-Butyl (C(CH₃)₃, 2) C₁₂H₁₆N₂ 188.27 Intermediate in synthesis; limited stock ()
2-(tert-Butyl)-7-fluoro-1H-indol-5-amine tert-Butyl (2), F (7) C₁₂H₁₅FN₂ 206.26 96% purity; fluorination enhances polarity ()
1-Methyl-1H-indol-5-amine Methyl (1) C₉H₁₀N₂ 146.19 Lab reagent; simpler structure ()
2-(4-Methoxy-3,5-dimethylphenyl)-3-methyl-1H-indol-5-amine Aryl (2), methyl (3) C₁₈H₂₀N₂O 280.36 Bulky substituents; potential pharmaceutical use ()
2-Cyclohexyl-N-(4-methylpentan-2-yl)-1H-indol-5-amine Cyclohexyl (2), branched alkyl (N) Not specified Not specified Proposed alternative to 6PPD in tires ()

Key Observations:

  • Solubility : Bulky substituents like the 4-methoxy-3,5-dimethylphenyl group () may decrease aqueous solubility but enhance binding to hydrophobic targets.

Biological Activity

2-(tert-pentyl)-1H-indol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by diverse studies and findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of indole derivatives through various chemical reactions. The structural modifications at the 5-position of the indole ring have been shown to influence biological activity significantly. For instance, the introduction of alkyl groups can enhance receptor binding affinities and modify pharmacological properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its efficacy. For example:

Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Escherichia coli31.108 - 124.432Disruption of biofilm formation
Pseudomonas aeruginosa62.216 - 248.863Cell membrane disruption

The compound has demonstrated bactericidal effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), where it inhibited biofilm formation effectively .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may modulate pathways involved in inflammation, potentially through cannabinoid receptor interactions. Studies have reported that compounds with similar structures can bind to cannabinoid receptors, leading to reduced inflammatory responses .

Case Studies

Several case studies have explored the biological activities of indole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of indole derivatives against various bacterial strains, finding that modifications at the indole nitrogen significantly enhanced antibacterial activity.
  • Biofilm Inhibition : Another investigation focused on the ability of indole compounds to inhibit biofilm formation in E. coli, linking this effect to alterations in gene expression related to virulence factors.
  • Inflammatory Response Modulation : Research involving animal models demonstrated that indole derivatives could reduce markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Receptor Binding : Similar compounds have been shown to interact with cannabinoid receptors, influencing pain pathways and immune responses.
  • Protein Synthesis Inhibition : The compound may disrupt bacterial protein synthesis, leading to cell death.
  • Biofilm Disruption : By targeting biofilm-associated bacteria, it can enhance susceptibility to traditional antibiotics .

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